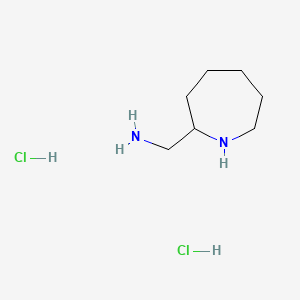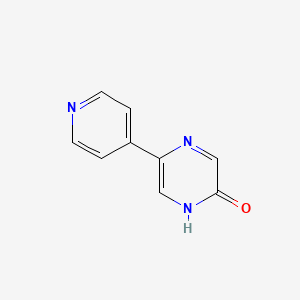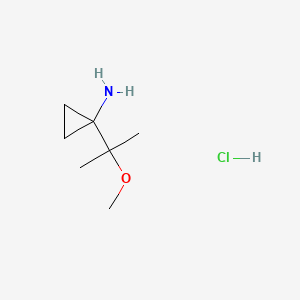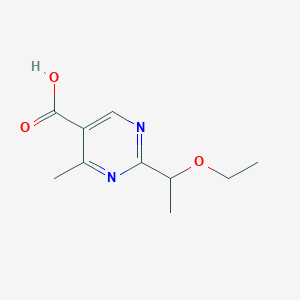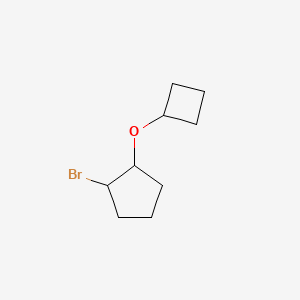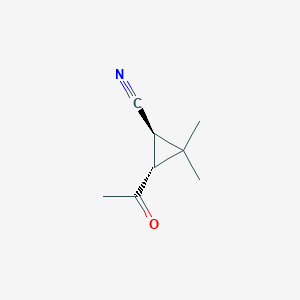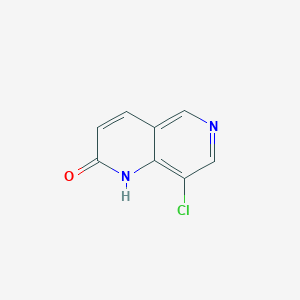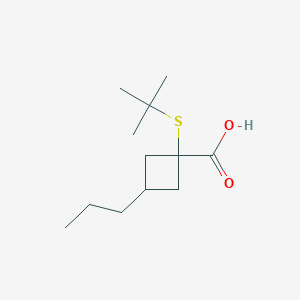![molecular formula C10H9ClN2OS B13629274 5-Amino-1-[(5-chlorothiophen-2-YL)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13629274.png)
5-Amino-1-[(5-chlorothiophen-2-YL)methyl]-1,2-dihydropyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-1-[(5-chlorothiophen-2-yl)methyl]-1,2-dihydropyridin-2-one is a heterocyclic compound with the molecular formula C10H9ClN2OS and a molecular weight of 240.71 g/mol . This compound features a pyridinone core substituted with an amino group and a chlorothiophene moiety, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-[(5-chlorothiophen-2-yl)methyl]-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. One common method includes the condensation of 5-chlorothiophene-2-carbaldehyde with an appropriate amine, followed by cyclization and subsequent functional group modifications . Reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may employ microwave-assisted synthesis to enhance reaction rates and yields. This method reduces reaction times significantly compared to conventional heating methods, making it more efficient for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-[(5-chlorothiophen-2-yl)methyl]-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or chlorothiophene positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective transformations .
Major Products
Major products formed from these reactions include various substituted pyridinones, sulfoxides, and sulfones, depending on the specific reagents and conditions used .
Scientific Research Applications
5-Amino-1-[(5-chlorothiophen-2-yl)methyl]-1,2-dihydropyridin-2-one has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: This compound is used in studies related to enzyme inhibition and protein binding.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Amino-1-[(5-chlorothiophen-2-yl)methyl]-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor functions. This interaction can lead to various biological effects, including anti-inflammatory and analgesic responses .
Comparison with Similar Compounds
Similar Compounds
5-Amino-1H-pyrazolo[4,3-b]pyridine: Another heterocyclic compound with similar biological activities.
1-[(5-chlorothiophen-2-yl)methyl]-1H-pyrazol-5-amine: Shares the chlorothiophene moiety and exhibits comparable chemical reactivity.
Uniqueness
5-Amino-1-[(5-chlorothiophen-2-yl)methyl]-1,2-dihydropyridin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H9ClN2OS |
|---|---|
Molecular Weight |
240.71 g/mol |
IUPAC Name |
5-amino-1-[(5-chlorothiophen-2-yl)methyl]pyridin-2-one |
InChI |
InChI=1S/C10H9ClN2OS/c11-9-3-2-8(15-9)6-13-5-7(12)1-4-10(13)14/h1-5H,6,12H2 |
InChI Key |
QTPILQJRBMAOQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N(C=C1N)CC2=CC=C(S2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




